3-(2-methoxyethyl)-1-[1-(oxane-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Description
This compound is a substituted imidazolidine-2,4-dione derivative featuring a methoxyethyl side chain and a piperidin-4-yl group modified with an oxane-4-carbonyl substituent. The oxane (tetrahydropyran) moiety introduces a six-membered oxygen-containing ring, which may enhance solubility and conformational stability compared to purely aliphatic or aromatic substituents .
Properties
IUPAC Name |
3-(2-methoxyethyl)-1-[1-(oxane-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5/c1-24-11-8-19-15(21)12-20(17(19)23)14-2-6-18(7-3-14)16(22)13-4-9-25-10-5-13/h13-14H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZDVUGQBIIVSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-1-[1-(oxane-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. The starting materials might include oxane-4-carbonyl chloride, piperidine, and imidazolidine-2,4-dione derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and controlling the reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-1-[1-(oxane-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Potential Biological Activities
Preliminary studies indicate that 3-(2-methoxyethyl)-1-[1-(oxane-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione may exhibit various biological activities, particularly in pharmacology. Compounds with similar structures have been associated with:
- Antimicrobial properties
- CNS activity
- Anti-inflammatory effects
- Antitumor activity
The specific mechanisms of action are still under investigation, but the compound's structural features suggest it may interact with biological targets effectively.
Pharmacological Studies
Research into the pharmacological applications of this compound has revealed its potential as a NAMPT (Nicotinamide adenine dinucleotide phosphate) inhibitor. NAMPT plays a crucial role in cellular metabolism and energy homeostasis, making it a target for treating metabolic disorders and certain cancers .
Synthesis of Derivatives
The compound serves as a scaffold for synthesizing derivatives that may possess enhanced biological activities. The reactivity of its carbonyl group allows for nucleophilic attacks, leading to various derivatives that could be evaluated for their pharmacological properties.
Interaction Studies
Understanding how this compound interacts with biological targets is critical for elucidating its pharmacodynamics and pharmacokinetics. Interaction studies can help identify binding affinities and the nature of interactions with receptors or enzymes.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-1-[1-(oxane-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, altering their activity and leading to a biological effect. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound differ primarily in the substituent attached to the piperidin-4-yl group. Below is a comparative analysis based on available evidence:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Impact on Physicochemical Properties: The oxane-4-carbonyl group in the main compound likely enhances aqueous solubility due to the oxygen atom’s polarity, whereas the thiophene-2-carbonyl analog () may exhibit higher membrane permeability due to sulfur’s lipophilic nature .
Hypothetical Pharmacological Implications: The oxane substituent’s rigidity might restrict conformational flexibility, possibly reducing off-target interactions compared to the more flexible thiophene or phenylpropenoyl analogs. No direct pharmacological data (e.g., IC₅₀, logP) are available in the provided evidence, limiting quantitative comparisons.
Biological Activity
The compound 3-(2-methoxyethyl)-1-[1-(oxane-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione (CAS No. 2034605-60-0) is a novel chemical structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Molecular Characteristics
- Molecular Formula : C17H27N3O5
- Molecular Weight : 353.419 g/mol
- IUPAC Name : this compound
Structural Features
The compound features several key functional groups:
- An imidazolidine-2,4-dione ring which suggests potential interactions with biological targets due to its heterocyclic nature.
- A piperidine ring , commonly associated with a variety of pharmacological activities.
- A methoxyethyl group , which may influence solubility and bioavailability.
While specific mechanisms for this compound are not well-documented, the presence of the imidazolidine and piperidine structures suggests possible interactions with various biological pathways. Compounds with similar structures have been shown to exhibit:
- Inhibition of Enzymatic Activity : Compounds in the imidazolidine class often act as enzyme inhibitors, particularly in cancer-related pathways.
- Cytotoxic Effects : Analogous compounds have demonstrated cytotoxicity against various cancer cell lines, indicating potential therapeutic applications.
Case Studies and Experimental Data
-
Cytotoxicity Studies :
- In preliminary studies, related compounds have shown significant cytotoxic effects against human cancer cell lines such as Ca9-22 (squamous cell carcinoma) and HSC-4. For instance, compounds structurally similar to imidazolidine derivatives exhibited IC50 values in the low micromolar range against these cell lines .
- Mechanistic Insights :
- Inhibitory Activity on Farnesyltransferase (FT) :
Comparative Analysis of Biological Activities
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Cytotoxicity | TBD | Cancer Cell Lines |
| Analogous Imidazolidines | FT Inhibition | 24 nM | Farnesyltransferase |
| Tetrahydrobenzodiazepines | Antitumor Activity | 160 nM | Anchorage-independent growth |
Q & A
Q. Key Considerations :
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) .
- Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) or LC-MS .
Which spectroscopic and analytical techniques are critical for structural validation?
Answer:
Structural elucidation requires complementary techniques:
- 1H/13C NMR : Identify methoxyethyl protons (δ 3.3–3.5 ppm, singlet) and carbonyl carbons (δ 170–175 ppm). Piperidine and oxane protons appear as complex multiplets (δ 1.5–4.0 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at 1700–1750 cm⁻¹) and ether linkages (C-O at 1100–1250 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry and confirm the imidazolidine-2,4-dione core (e.g., C–C bond lengths ~1.54 Å; torsion angles < 5°) .
Q. Example Data for Analogues :
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | Yield (%) |
|---|---|---|---|---|
| Derivative 24 | 1.45 (s, 3H), 3.78 (s, 3H) | 170.5 (C=O) | 1731 (C=O) | 25 |
| Derivative 25 | 1.48 (s, 3H), 5.15 (s, 2H) | 170.8 (C=O) | 1730 (C=O) | 45 |
| Adapted from |
How can reaction yields be optimized for introducing the oxane-4-carbonyl group to the piperidine moiety?
Answer:
Optimization strategies include:
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) improve solubility of intermediates .
- Temperature Control : Maintain 0–5°C during acyl chloride addition to minimize side reactions .
- Workup : Neutralize excess base with dilute HCl and extract with ethyl acetate to recover unreacted starting materials .
Case Study : In analogous syntheses, yields improved from 25% to 45% by adjusting stoichiometry (1.2 eq acyl chloride) and reaction time (6–8 hours) .
How should researchers resolve discrepancies in spectroscopic data during structural validation?
Answer:
Contradictions often arise from dynamic equilibria (e.g., keto-enol tautomerism) or impurities. Mitigation steps:
- Multi-Technique Cross-Validation : Compare NMR, IR, and HRMS data. For example, a mismatch between calculated and observed molecular ions (HRMS) may indicate incomplete purification .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict NMR shifts and compare with experimental data .
- Variable Temperature NMR : Identify broadening/resonance splitting caused by conformational flexibility .
Example : In imidazolidine derivatives, unexpected δ 5.1 ppm signals were attributed to residual solvent (DMSO-d6) and resolved via lyophilization .
What strategies are recommended for evaluating the bioactivity of this compound based on structural analogs?
Answer:
Leverage bioactivity data from structurally related compounds:
- Enzyme Inhibition Assays : Test against targets like HIV-1 integrase or aldose reductase, where imidazolidine derivatives show IC50 values < 10 µM .
- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .
- Antimicrobial Screening : Employ disk diffusion methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
